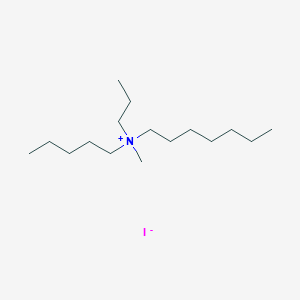
N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide is a chemical compound with the molecular formula C16H36IN. It is an organic iodide salt that is used in various scientific and industrial applications. The compound is known for its unique structure, which includes a heptan-1-aminium core substituted with methyl, pentyl, and propyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide typically involves the quaternization of heptan-1-amine with methyl iodide, pentyl iodide, and propyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-Methyl-N-pentyl-N-propylheptan-1-aminium chloride, bromide, or hydroxide.
Oxidation: Formation of N-Methyl-N-pentyl-N-propylheptan-1-aminium oxide.
Reduction: Formation of secondary or tertiary amines depending on the extent of reduction.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to changes in cellular function. Its antimicrobial activity is attributed to its ability to penetrate microbial cell walls and disrupt essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-pentyl-N-propylheptan-1-aminium chloride
- N-Methyl-N-pentyl-N-propylheptan-1-aminium bromide
- N-Methyl-N-pentyl-N-propylheptan-1-aminium hydroxide
Uniqueness
N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide is unique due to its iodide ion, which imparts distinct chemical and physical properties. The iodide ion enhances the compound’s solubility in organic solvents and its reactivity in substitution reactions. Additionally, the presence of the iodide ion can influence the compound’s biological activity, making it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
628724-40-3 |
|---|---|
Molekularformel |
C16H36IN |
Molekulargewicht |
369.37 g/mol |
IUPAC-Name |
heptyl-methyl-pentyl-propylazanium;iodide |
InChI |
InChI=1S/C16H36N.HI/c1-5-8-10-11-13-16-17(4,14-7-3)15-12-9-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KYDUVPXRRFKJFP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC[N+](C)(CCC)CCCCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)
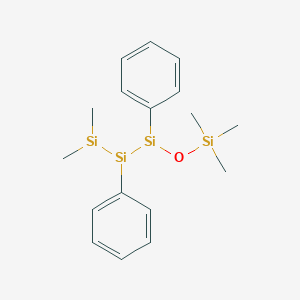
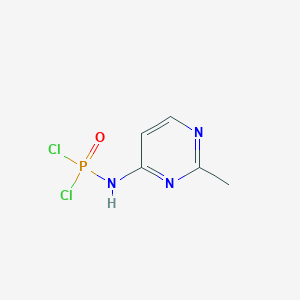
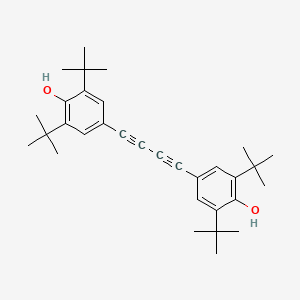
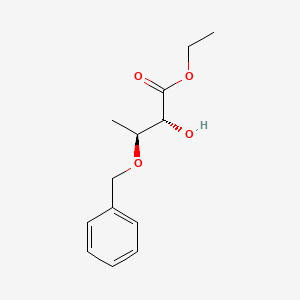
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)

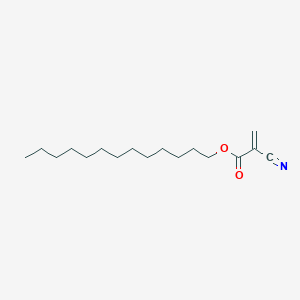

![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
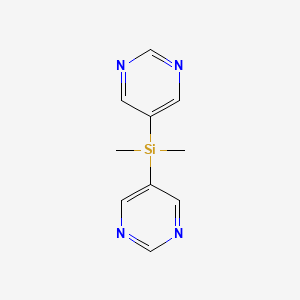

![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
